![molecular formula C18H21N5OS B2495524 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 877815-91-3](/img/structure/B2495524.png)
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a larger family of chemicals that have garnered attention for their wide range of potential pharmaceutical applications. The 1,2,4-triazole ring, a core component of this molecule, is known for its presence in various bioactive compounds, including those with antimicrobial, antiviral, and antifungal activities. The synthesis and characterization of such compounds are of significant interest due to their therapeutic potential.
Synthesis Analysis
Synthesis typically involves the condensation of thiol and chloroacetamide derivatives in the presence of anhydrous potassium carbonate. This is followed by structural elucidation using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis to confirm the formation of the desired compound (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically characterized using X-ray crystallography, revealing complex conformations and intramolecular hydrogen bonding that stabilize their structure. Such studies help in understanding the conformational preferences that may influence their biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including cyclization to form pyridine or thiadiazole derivatives under specific conditions. The ability to undergo such transformations is crucial for the synthesis of targeted molecules with desired biological activities (Maliszewska-Guz et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
The synthesis of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide involves the condensation of related triazole thiol compounds with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. These compounds are characterized using various spectroscopic techniques, including H1NMR, MASS Spectra, and IR Spectra, to establish their structural integrity and potential for further modification into biologically active molecules (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antifungal Screening
The compounds derived from this synthesis have shown significant in vitro antimicrobial and antifungal activities. Their potential against a variety of pathogens highlights their utility in developing new therapeutic agents. The wide range of pharmaceutical activities associated with the 1,2,4 triazole ring system, including antimicrobial and antifungal properties, underscores the importance of these compounds in medicinal chemistry and drug development (MahyavanshiJyotindra et al., 2011).
Antituberculosis and Antiviral Activity
Related derivatives have also been explored for their antituberculosis and antiviral activities, showcasing the versatility of the 1,2,4-triazole ring system in addressing a wide range of infectious diseases. The exploration of such compounds provides a foundation for the development of novel therapeutic agents targeting specific pathogens (Wujec et al., 2011).
Anticancer Potential
Some of these compounds have demonstrated significant potential as anticancer agents, with specific derivatives showing promising activity against various cancer cell lines. This highlights the therapeutic potential of these molecules in oncology, offering a pathway for the development of new anticancer drugs (Albratty et al., 2017).
Eigenschaften
IUPAC Name |
2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-14(2)22(16-9-5-4-6-10-16)17(24)13-25-18-20-19-15(3)23(18)21-11-7-8-12-21/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZMKZWGPHVSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

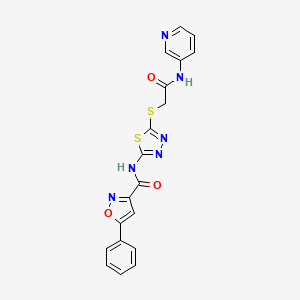
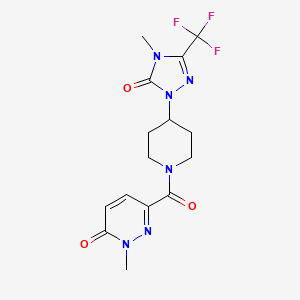
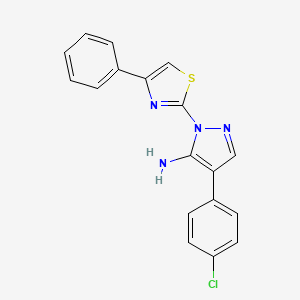
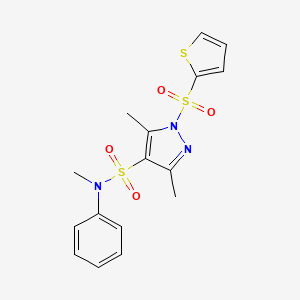
![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)
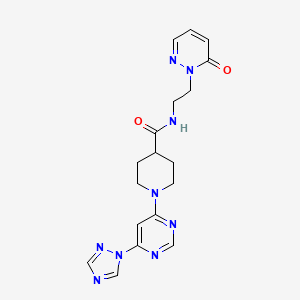
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)
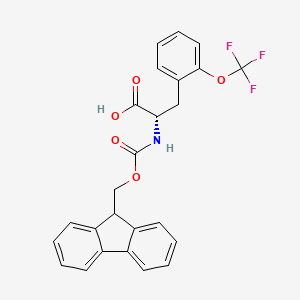
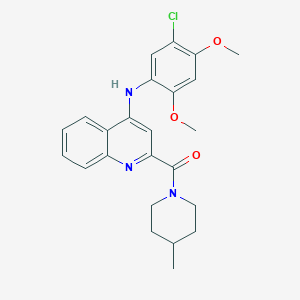
![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)
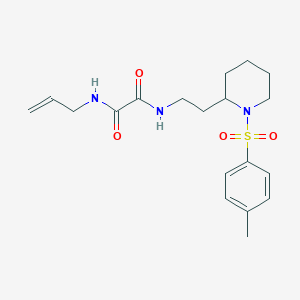
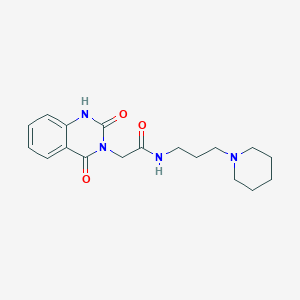
![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)